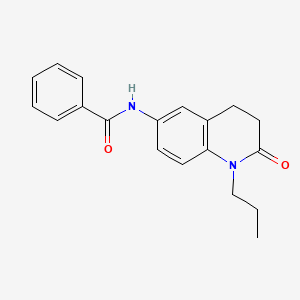
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is an organic compound . It has a molecular formula of C19H20N2O2 and a molecular weight of 308.381.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction. In the case of “N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, the crystal structure has been solved and is available in the Protein Data Bank (PDB ID: 4LGA) .Scientific Research Applications
Plant Biology
This compound has been used in plant biology as an Abscisic Acid (ABA) mimic . ABA is a hormone that helps plants resist drought and other abiotic stresses. The compound binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This intervention of ABA signaling by small molecules could help plants overcome abiotic stresses such as drought, cold, and soil salinity .
Drought Resistance
The compound has been used to promote drought resistance in plants . It activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .
Synthetic Drug Molecules
The indole scaffold, which is part of the structure of this compound, has been found in many important synthetic drug molecules . This gives a valuable idea for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives, which include this compound, possess various biological activities, including antiviral activity . They have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also have anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have been reported to have anticancer activity . This suggests potential applications in cancer treatment .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . This suggests potential applications in the treatment of HIV .
Antimicrobial Activity
Indole derivatives have been reported to have antimicrobial activity . This suggests potential applications in the treatment of various microbial infections .
Mechanism of Action
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as AM1, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Biochemical Pathways
The binding of AM1 to the ABA receptors triggers a cascade of biochemical reactions that ultimately lead to the plant’s response to abiotic stresses . The inhibition of PP2C activates downstream ABA signaling, which in turn activates a gene network that is highly similar to that induced by ABA .
Result of Action
The activation of the ABA signaling pathway by AM1 has several effects at the molecular and cellular level. Treatments with AM1 inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants .
Action Environment
The action of AM1 is influenced by environmental factors such as drought, cold, and soil salinity . These abiotic stresses trigger the ABA signaling pathway, and the presence of AM1 enhances the plant’s ability to resist these stresses .
properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-12-21-17-10-9-16(13-15(17)8-11-18(21)22)20-19(23)14-6-4-3-5-7-14/h3-7,9-10,13H,2,8,11-12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSGTZLSJBXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
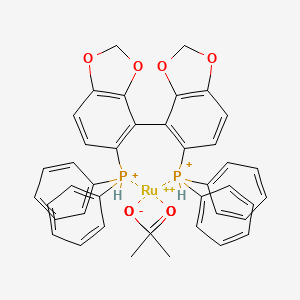
![2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2384612.png)
![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)
![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)
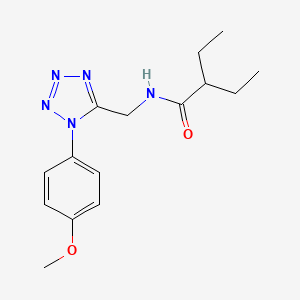
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)
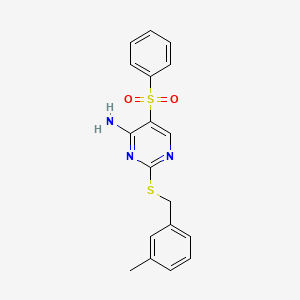
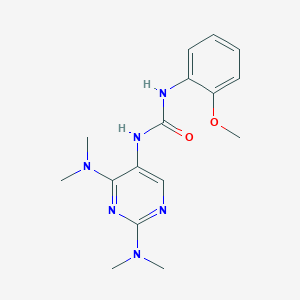
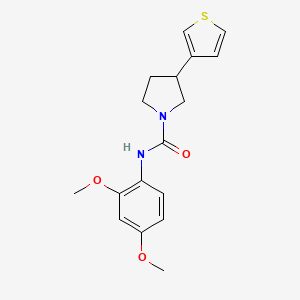
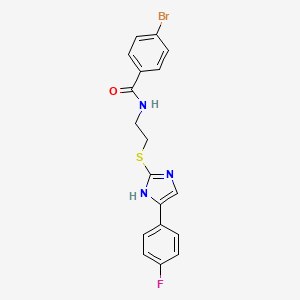
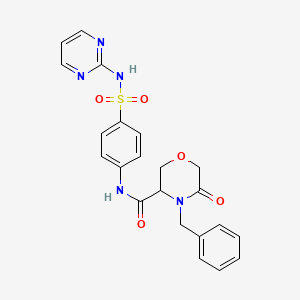
![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)